2-(3,4-Dimethylphenyl)azetidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dimethylphenyl)azetidine can be achieved through various methods. . This method is efficient for synthesizing functionalized azetidines but can be challenging due to the inherent difficulties associated with this approach.
Industrial Production Methods: Industrial production of azetidines often involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . These methods are efficient and can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-(3,4-Dimethylphenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidine oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(3,4-Dimethylphenyl)azetidine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenyl)azetidine involves its interaction with molecular targets and pathways influenced by its ring strain and nitrogen atom. The ring strain facilitates bond cleavage and formation, making it reactive under specific conditions . The nitrogen atom can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Aziridines: These are three-membered nitrogen-containing rings with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: These are five-membered nitrogen-containing rings with lower ring strain and different reactivity profiles.
Uniqueness: 2-(3,4-Dimethylphenyl)azetidine is unique due to its four-membered ring structure, which balances ring strain and stability. This balance makes it more stable than aziridines but more reactive than pyrrolidines, providing a unique reactivity profile that can be exploited in various applications .
Properties
Molecular Formula |
C11H15N |
---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)azetidine |
InChI |
InChI=1S/C11H15N/c1-8-3-4-10(7-9(8)2)11-5-6-12-11/h3-4,7,11-12H,5-6H2,1-2H3 |
InChI Key |
JKIXOZVICQAJNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CCN2)C |
Origin of Product |
United States |
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